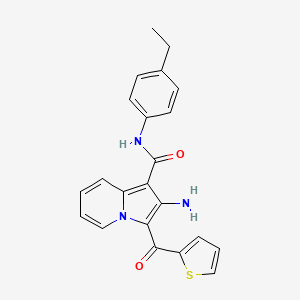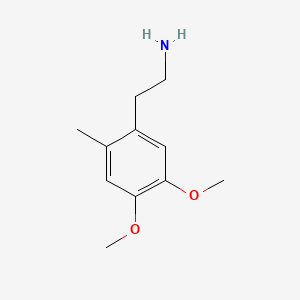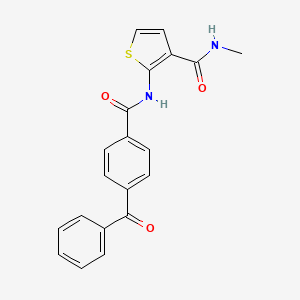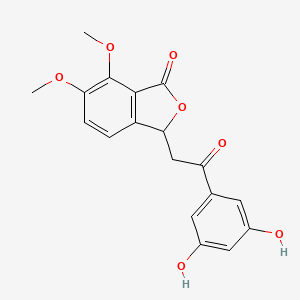![molecular formula C15H15N5O3S2 B2904677 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide CAS No. 455310-36-8](/img/structure/B2904677.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S2 and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Yıldırım and Cetin (2008) focused on the synthesis and evaluation of new acetamide derivatives with long alkyl side chains as corrosion inhibitors. These compounds demonstrated significant corrosion prevention efficiencies in both acidic and oil medium environments, highlighting their potential application in protecting metal surfaces against corrosion (Yıldırım & Cetin, 2008).
Antitumor Activity
Research by Yurttaş et al. (2015) synthesized new benzothiazole-phenylacetamide derivatives bearing different heterocyclic rings to evaluate their antitumor activity. This study identified compounds with considerable anticancer activity against various cancer cell lines, suggesting the potential of such derivatives in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Cytotoxic Properties
Devi, Shahnaz, and Prasad (2022) explored the synthesis of 2-mercaptobenzimidazole derivatives and their activities, including antibacterial and antifungal properties. These compounds displayed excellent activity against a panel of microorganisms and showed good cytotoxic activities, indicating their potential in developing new antimicrobial and anticancer agents (Devi, Shahnaz, & Prasad, 2022).
Optoelectronic Properties
Camurlu and Guven (2015) investigated thiazole-based polythiophenes for their optoelectronic properties. The study synthesized thiazole-containing monomers and analyzed the optoelectronic properties of the resultant conducting polymers, highlighting their potential application in electronic and photonic devices (Camurlu & Guven, 2015).
Antioxidant Activity
Talapuru et al. (2014) synthesized a variety of amidomethane sulfonyl-linked heterocycles and tested them for antioxidant activity. Their findings indicated that certain compounds exhibited excellent antioxidant activity, surpassing that of the standard Ascorbic acid, suggesting their utility in oxidative stress-related research and applications (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
Wirkmechanismus
Target of Action
MLS001006105, also known as N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide, is used for biological tests against the protein target: lamin isoform A-delta10 . Lamins are type V intermediate filament proteins and are the key determinants of nuclear architecture, playing crucial roles in various nuclear functions.
Pharmacokinetics
The compound is soluble in dmso , which could potentially impact its bioavailability and distribution within the body. More comprehensive studies are needed to fully understand the pharmacokinetic profile of MLS001006105.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c1-22-11-4-3-9(5-12(11)23-2)10-6-24-15(18-10)19-13(21)7-25-14-16-8-17-20-14/h3-6,8H,7H2,1-2H3,(H,16,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJJOJXUACHANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904596.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2904597.png)

![(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904601.png)
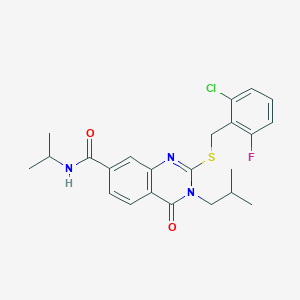
![N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904605.png)

![N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2904607.png)
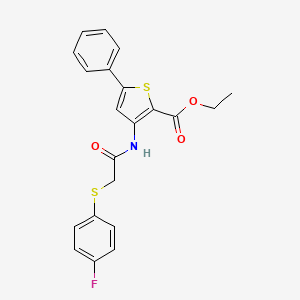
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2904612.png)
